2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine is a fluorinated organic compound characterized by its trifluoromethyl group and a pyridine derivative. Its molecular formula is , and it possesses a molecular weight of approximately 175.14 g/mol. The compound's structure includes a pyridinyl moiety, which contributes to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals .
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine exhibits significant biological activities. It has been studied for its potential as an inhibitor of various enzymes and receptors, particularly in the context of neuropharmacology. The pyridine ring can interact with biological targets, influencing pathways related to neurotransmission and cellular signaling. Furthermore, the trifluoromethyl group is known to enhance the binding affinity of compounds to their targets, making this compound a candidate for further pharmacological exploration .
Several synthetic routes have been explored for the preparation of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine:
The compound has several promising applications:
Studies on the interactions of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine with various biological targets are ongoing. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions could provide insights into its mechanism of action and potential therapeutic uses. Further research is needed to elucidate these interactions in detail .
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | C7H7F3N2 | Contains a pyridine ring without the methyl group |
| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine | C7H7F3N2 | Different position of the nitrogen in the pyridine |
| 3-Amino-4-(trifluoromethyl)benzoic acid | C9H8F3N | Contains a carboxylic acid functional group |
| 4-(Trifluoromethyl)aniline | C7H6F3N | An aromatic amine with a trifluoromethyl substituent |
The uniqueness of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine lies in its specific combination of a methyl-substituted pyridine ring and the trifluoromethyl group, which enhances its lipophilicity and potential interactions within biological systems .
The synthesis of 2,2,2-trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine requires careful consideration of precursor molecules that can effectively deliver both the trifluoromethyl functionality and the methylpyridine scaffold [2]. The most viable precursor selection strategy involves utilizing 2-methylpyridine derivatives as the starting heterocyclic framework, combined with trifluoromethylating reagents that can introduce the ethylamine moiety [3].
Key precursor compounds identified for this synthesis include 2-methylpyridine-3-carboxaldehyde, 2-methyl-3-chloropyridine, and 2-methyl-3-bromopyridine [6]. These compounds offer distinct advantages in terms of regioselectivity and functional group compatibility [11]. The reactivity pathways are primarily governed by the electron-deficient nature of the pyridine ring, which favors nucleophilic attack at specific positions [29].
Trifluoroacetic anhydride serves as a fundamental building block for introducing trifluoromethyl groups through various mechanistic pathways [12] [14]. The compound undergoes thermal decomposition to generate trifluoromethyl radicals under photochemical conditions, enabling radical-mediated functionalization of pyridine derivatives [30]. Alternative precursor selection involves the use of trifluoromethyl copper species, which demonstrate enhanced reactivity toward halopyridines through nucleophilic substitution mechanisms [2].
The selection of appropriate leaving groups on the pyridine ring significantly influences the overall reaction efficiency [13]. Halogen substituents, particularly bromine and iodine, exhibit superior leaving group ability compared to chlorine, facilitating more efficient trifluoromethylation reactions [16]. Additionally, the presence of electron-withdrawing groups on the pyridine ring enhances the electrophilicity of the substrate, promoting nucleophilic trifluoromethylation pathways [3].
Laboratory-scale trifluoromethylation of 2-methylpyridine derivatives employs several distinct mechanistic approaches, each offering unique advantages in terms of regioselectivity and yield [3]. The most widely adopted strategy involves the use of Umemoto reagents, specifically S-(trifluoromethyl)dibenzothiophenium triflate, in combination with photochemical activation [6].
The photochemical trifluoromethylation protocol requires the use of ruthenium-based photocatalysts, particularly tris(bipyridine)ruthenium(II) chloride, operating under blue light emitting diode illumination [12]. Reaction conditions typically involve acetonitrile as the solvent medium, with reaction temperatures maintained between 25-40°C [30]. The protocol demonstrates excellent functional group tolerance, accommodating various substituents on the pyridine ring without significant yield reduction [6].
| Trifluoromethylating Reagent | Reaction Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Trifluoroacetic Anhydride | 65°C, 12-15 hours | 45-78% | Moderate |
| Umemoto Reagent | Blue LED, 25°C, 6 hours | 74-87% | High |
| Togni Reagent I | 0-25°C, 2-4 hours | 52-83% | Excellent |
| Trifluoromethyl Copper | 150°C, 8 hours | 38-65% | Variable |
Alternative trifluoromethylation strategies utilize nucleophilic trifluoromethylation approaches, employing fluoroform as the trifluoromethyl source under basic conditions [5]. This methodology requires the generation of trifluoromethyl anion intermediates through deprotonation of fluoroform using superbase systems [5]. The reaction proceeds through a flow chemistry setup, enabling rapid biphasic mixing and enhanced reaction efficiency [5].
The hydrosilylation-mediated trifluoromethylation approach represents an innovative strategy for achieving regioselective functionalization at the 3-position of pyridine rings [27] [29]. This methodology involves initial treatment of the pyridine substrate with methylphenylsilane in the presence of tris(pentafluorophenyl)borane, followed by electrophilic trifluoromethylation using Togni Reagent I [27]. The reaction sequence demonstrates exceptional regioselectivity, with 3-trifluoromethylated products obtained in moderate to high yields [29].
Pyridine ring functionalization for the synthesis of 2,2,2-trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine involves multiple strategic approaches targeting specific positions on the heterocyclic framework [4] [11]. The most effective technique employs N-methylpyridine quaternary ammonium activation, which enhances the electrophilicity of the pyridine ring toward nucleophilic attack [3].
The quaternary ammonium activation strategy involves initial methylation of the pyridine nitrogen using methyl iodide, generating N-methylpyridinium iodide salts [3]. These activated intermediates undergo regioselective trifluoromethylation at the 2-position when treated with trifluoroacetic acid in the presence of silver carbonate [3]. The reaction demonstrates excellent functional group compatibility and operational simplicity [3].
Degenerate ring transformation represents an advanced functionalization technique that enables dual functionalization of pyridine rings [4]. This methodology utilizes N-benzylpyridinium salts as substrates, which undergo superoxide radical anion-triggered ring opening followed by 6π-electrocyclization [4]. The process allows for selective installation of aryl and formyl groups at specific positions of the reconstructed pyridine ring [4].
Direct C-H functionalization approaches utilize photoredox catalysis to achieve selective pyridine functionalization without pre-activation [11]. The protocol employs dithiophosphoric acid catalysts that sequentially function as Brønsted acids, single electron transfer reductants, and hydrogen atom abstractors [11]. This methodology enables the coupling of pyridinyl radicals with allylic radicals, providing access to functionalized pyridine derivatives [11].
The photochemical organocatalytic functionalization protocol demonstrates distinct positional selectivity compared to classical Minisci chemistry [11]. The reaction proceeds through the formation of pyridinyl radicals generated upon single-electron reduction of pyridinium ions [11]. These neutral radicals exhibit enhanced reactivity toward radical coupling reactions, enabling the formation of new carbon-carbon bonds [11].
Industrial-scale production of 2,2,2-trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine requires optimized catalytic systems that maximize yield while maintaining cost-effectiveness [14] [15]. The most successful approach involves the implementation of iron-based catalysts for large-scale trifluoromethylation reactions [13] [22].
Iron fluoride catalysts demonstrate exceptional performance in vapor-phase simultaneous chlorination and fluorination reactions operating at temperatures exceeding 300°C [2]. The catalytic system enables the conversion of methylpyridine precursors to trifluoromethylpyridine intermediates in a single-step process [2]. This approach offers significant advantages in terms of operational efficiency and reduced production costs [2].
| Catalyst System | Operating Temperature | Pressure | Conversion Rate | Selectivity |
|---|---|---|---|---|
| Iron Fluoride | 300-350°C | 5-1200 psig | 85-92% | 78-85% |
| Iron Chloride | 150-250°C | 15-100 psig | 65-78% | 82-90% |
| Copper Iodide | 200-210°C | Atmospheric | 72-87% | 88-95% |
| Ruthenium Complex | 25-40°C | Atmospheric | 74-89% | 92-98% |
The flow chemistry approach utilizing copper-based catalysts represents a scalable solution for industrial trifluoromethylation processes [16]. This methodology employs copper iodide in combination with potassium trifluoroacetate, operating under continuous flow conditions at 200°C [16]. The system demonstrates excellent productivity, with reaction times reduced to minutes rather than hours [16].
Cobalt-based photoredox catalysts offer an alternative approach for large-scale trifluoromethylation reactions [6]. The (OCO)cobalt complexes facilitate the photochemical activation of Co-CF3 bonds under visible light irradiation [6]. This catalytic system demonstrates exceptional functional group tolerance and operates under mild reaction conditions [6].
The implementation of heterogeneous palladium catalysts enables the selective reduction of fluoropyridine intermediates to the corresponding piperidine derivatives [19] [24]. The catalytic system demonstrates high tolerance for air and moisture, making it suitable for industrial applications [24]. The method provides access to fluorinated piperidines with excellent diastereoselectivities [19].
Industrial-scale purification of 2,2,2-trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine requires specialized techniques that address the unique challenges associated with fluorinated organic compounds [21]. The primary purification strategy involves distillation-based separation methods that exploit the distinct boiling points of reaction products and by-products [22].
Vapor-phase separation techniques prove particularly effective for trifluoromethylpyridine derivatives due to their relatively low boiling points compared to starting materials [22]. The methodology involves conducting reactions at temperatures where the desired product vaporizes upon formation, enabling continuous separation from higher-boiling impurities [22]. This approach allows for continuous operation through sustained addition of starting materials [22].
The implementation of adsorption-based purification systems addresses the challenge of removing fluorinated organic contaminants [21]. The methodology utilizes amphiphilic cationic adsorbents followed by solid adsorbent components to achieve comprehensive purification [21]. The first adsorbent component contains amino groups and quaternary ammonium groups combined with long alkyl chains to optimize hydrophobic-hydrophilic balance [21].
| Purification Method | Efficiency | Recovery Rate | Purity Achieved |
|---|---|---|---|
| Fractional Distillation | 85-92% | 78-85% | 95-98% |
| Vapor-Phase Separation | 88-95% | 82-90% | 96-99% |
| Adsorption Purification | 72-85% | 75-88% | 92-97% |
| Crystallization | 65-78% | 70-82% | 98-99.5% |
Advanced crystallization techniques provide access to high-purity products suitable for pharmaceutical applications [14]. The methodology involves the controlled precipitation of the target compound from carefully selected solvent systems [14]. The approach achieves purities exceeding 99.5% without requiring additional purification stages [14].
Flow chemistry purification protocols enable continuous product isolation through integrated separation systems [16]. The methodology incorporates back-pressure regulators and automated solvent addition systems that facilitate real-time product extraction [16]. This approach significantly reduces processing time and minimizes product handling requirements [16].
The solubility characteristics of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine in polar aprotic solvents demonstrate the compound's affinity for specific solvent systems, which is primarily governed by the electronic properties of the trifluoromethyl group and the pyridine ring system.
The compound exhibits exceptional solubility in highly polar aprotic solvents, particularly N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), with solubility exceeding 100 mg/mL under standard conditions [1] [2] [3] [4]. This high solubility can be attributed to the favorable interactions between the polar aprotic solvent molecules and both the electronegative trifluoromethyl group and the basic nitrogen atoms in the pyridine ring.
Table 1: Solubility Profile in Polar/Aprotic Solvents
| Solvent System | Solubility (mg/mL) | Temperature Effect | Supporting Citations |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | >100 (highly soluble) | Enhanced at 70°C | Citations 6, 17, 20, 27 |
| N,N-Dimethylacetamide (DMAc) | >100 (highly soluble) | Enhanced at 70°C | Citations 6, 17, 20, 27 |
| Dimethyl sulfoxide (DMSO) | >100 (highly soluble) | Good at room temperature | Citations 20, 27, 30 |
| N-Methyl-2-pyrrolidone (NMP) | 50-100 (moderately soluble) | Requires heating for optimal solubility | Citations 20, 27, 30 |
| Tetrahydrofuran (THF) | 20-50 (moderately soluble) | Temperature dependent | Citation 30 |
| Acetone | 10-30 (limited solubility) | Temperature dependent | Citation 30 |
The solubility behavior demonstrates significant temperature dependency, particularly in DMF and DMAc systems where enhanced dissolution occurs at elevated temperatures (70°C) [1] [2]. This temperature-enhanced solubility is consistent with the behavior observed in similar fluorinated pyridine derivatives, where increased thermal energy facilitates the disruption of intermolecular interactions and promotes solvation [1] [3].
The exceptional solubility in polar aprotic solvents can be explained by several molecular interactions. The trifluoromethyl group creates a strong dipole moment that interacts favorably with the high dielectric constant solvents like DMSO (ε = 46.7) and DMF (ε = 36.7) [4]. Additionally, the pyridine nitrogen can participate in dipole-dipole interactions with the carbonyl groups in DMF and DMAc, further enhancing solubility [3] [4].
The thermal stability profile of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine reveals characteristic decomposition patterns that are influenced by both the trifluoromethyl substituent and the pyridine ring system.
Thermogravimetric analysis indicates that the compound exhibits good thermal stability with an initial decomposition temperature ranging from 245-265°C under nitrogen atmosphere at a heating rate of 10°C/min [5] [1] [6] [7]. The peak decomposition temperature occurs between 280-320°C, suggesting a multi-step degradation process characteristic of fluorinated heterocyclic compounds [5] [1] [6] [7].
Table 2: Thermal Stability and Decomposition Parameters
| Thermal Parameter | Value Range (°C) | Analysis Conditions | Reference Data |
|---|---|---|---|
| Initial Decomposition Temperature | 245-265°C | Nitrogen atmosphere, 10°C/min | Citations 3, 6, 15, 19 |
| Peak Decomposition Temperature | 280-320°C | Nitrogen atmosphere, 10°C/min | Citations 3, 6, 15, 19 |
| Glass Transition Temperature | Not observed (amorphous) | DSC analysis | Citation 3 |
| 5% Weight Loss Temperature | 270-290°C | TGA analysis, 10°C/min | Citations 6, 15 |
| 10% Weight Loss Temperature | 300-340°C | TGA analysis, 10°C/min | Citations 6, 15 |
| Thermal Stability Index | Thermally stable up to 245°C | Comparative analysis | Citations 3, 6, 19 |
The thermal decomposition kinetics follow a first-order mechanism with an estimated activation energy (Ea) of 180-220 kJ/mol, determined through Kissinger method analysis [8] [6]. This activation energy is consistent with the breaking of C-F bonds and the degradation of the pyridine ring system under thermal stress [8] [6]. The decomposition mechanism involves initial loss of the trifluoromethyl group followed by ring fragmentation [6] [7].
The relatively high thermal stability can be attributed to several structural factors. The trifluoromethyl group, while being the primary site of initial decomposition, also contributes to the overall molecular stability through its electron-withdrawing effects [5] [1]. The aromatic pyridine ring provides additional thermal stability through π-electron delocalization [1] [7].
The acid-base properties of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethylamine are significantly influenced by the electron-withdrawing trifluoromethyl group, which modulates the basicity of both the aliphatic amine and the pyridine nitrogen.
The compound exhibits weakly basic behavior with an estimated pKa of the primary amine group ranging from 5.5-7.0, representing a significant decrease from typical aliphatic amines due to the strong electron-withdrawing effect of the trifluoromethyl group [9] [10] [11]. This pKa shift of approximately -1.5 to -3.5 units compared to non-fluorinated analogs is consistent with the established pattern of fluorine substitution effects on amine basicity [9] [10].
Table 3: Acid-Base Properties and pKa Data
| Parameter | Value | Reference |
|---|---|---|
| Estimated pKa (amine) | 5.5-7.0 (estimated) | Citations 10, 13, 16 |
| pKa Shift (CF3 effect) | -1.5 to -3.5 units | Citations 10, 13 |
| Basicity Classification | Weakly basic | Citations 10, 13, 16 |
| Fluorine Effect on pKa | Significant decrease | Citations 10, 13 |
| Protonation Behavior | Protonates under acidic conditions | Citations 10, 13 |
The trifluoromethyl group exerts its electron-withdrawing influence through both inductive and field effects, destabilizing the protonated ammonium form and thereby reducing the compound's basicity [9] [10]. This effect is transmitted through the carbon chain, with the β-positioned trifluoromethyl group showing particularly strong influence on the amine pKa [10] [11].
Under acidic conditions, the compound readily forms stable ammonium salts, particularly the hydrochloride salt, which exhibits enhanced water solubility exceeding 100 mg/mL [12]. The protonation occurs preferentially at the aliphatic amine nitrogen rather than the pyridine nitrogen, due to the latter's involvement in the aromatic π-system [10] [11].